Cdk9-IN-9

Description

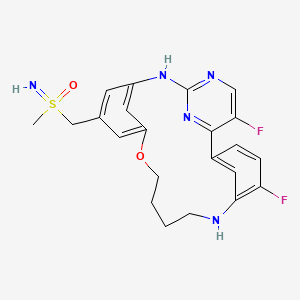

Structure

3D Structure

Properties

Molecular Formula |

C22H23F2N5O2S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane |

InChI |

InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29) |

InChI Key |

PNHBMABVSBQFDU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of Cdk9-IN-9, a potent and selective inhibitor of CDK9. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and visualizes its role in the CDK9 signaling pathway.

Introduction to CDK9 and its Role in Cancer

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin T1, T2a, T2b, or K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position.[2] This phosphorylation event is a key step in releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including those encoding proteins critical for cancer cell survival.[1][2]

Many cancer cells are highly dependent on the continuous transcription of genes encoding anti-apoptotic proteins like Mcl-1 and survival factors such as MYC.[3] These transcripts often have short half-lives, necessitating high transcriptional output for the cancer cells to evade apoptosis. By inhibiting CDK9, the transcription of these crucial survival genes is suppressed, leading to apoptosis in cancer cells.[2][3] This "transcriptional addiction" of cancer cells provides a therapeutic window for selective CDK9 inhibitors.

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective inhibitor of CDK9.[2][4][5][6] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been extensively investigated as kinase inhibitors.[7][8]

Biochemical Activity

This compound demonstrates potent inhibitory activity against CDK9 in biochemical assays. The primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase.

| Target | IC50 (nM) |

| Cdk9 | 1.8 |

| Cdk2 | 155 |

| Table 1: Biochemical Inhibitory Activity of this compound. [4][6] This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Cdk9 and Cdk2. |

Cellular Activity

This compound exhibits potent anti-proliferative activity across a range of human cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 4.4 |

| HeLa-MaTu-ADR | Cervical Cancer (Resistant) | 5.3 |

| NCI-H460 | Non-Small Cell Lung Cancer | 9.2 |

| DU145 | Prostate Cancer | 4.5 |

| Caco-2 | Colorectal Adenocarcinoma | 8.4 |

| B16F10 | Melanoma | 1.2 |

| A2780 | Ovarian Cancer | 1.2 |

| MOLM-13 | Acute Myeloid Leukemia | 2.0 |

| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [4] This table presents the IC50 values of this compound in various human cancer cell lines. |

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the P-TEFb complex, leading to the suppression of transcriptional elongation.

Figure 1: Cdk9 Signaling Pathway and Inhibition by this compound. This diagram illustrates the role of the P-TEFb complex in promoting transcriptional elongation and how this compound inhibits this process, leading to apoptosis in cancer cells.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (CDK9/Cyclin T1)

This protocol describes a luminescent kinase assay to determine the IC50 of this compound against CDK9/Cyclin T1. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serial dilutions)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilutions. For the control (100% activity) and blank (0% activity) wells, add 5 µL of assay buffer with the same concentration of DMSO as the compound wells.

-

Add 10 µL of a solution containing CDK9/Cyclin T1 enzyme and the kinase substrate to each well, except for the blank wells.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final concentration of ATP should be at or near the Km for CDK9.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Figure 2: Biochemical Kinase Assay Workflow. A flowchart outlining the key steps in determining the IC50 of this compound.

Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the anti-proliferative IC50 of this compound in cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MOLM-13)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Figure 3: Cellular Proliferation (MTT) Assay Workflow. A flowchart detailing the procedure for assessing the anti-proliferative effects of this compound.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is not publicly available at the time of this writing, studies on other pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors have demonstrated anti-tumor activity in human tumor xenograft models.[5][6] For instance, a similar compound showed oral bioavailability and tumor growth inhibition in mice.[5] These findings suggest that this compound, with its potent in vitro activity, has the potential for in vivo efficacy. Further preclinical studies, including pharmacokinetic and pharmacodynamic assessments and xenograft models, are warranted to evaluate its therapeutic potential in a whole-animal setting.

Conclusion

This compound is a potent and selective inhibitor of CDK9 with significant anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action, centered on the inhibition of transcriptional elongation and subsequent induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CDK9 inhibitors.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cdk9-IN-9: A Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target for therapeutic intervention in various diseases, including cancer. This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-9, a potent and selective inhibitor of CDK9. We detail the synthetic route, summarize its biological activity, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design and development of novel CDK9 inhibitors.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and facilitating productive transcriptional elongation. Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it contributes to the uncontrolled proliferation and survival of tumor cells by promoting the transcription of anti-apoptotic proteins and oncogenes. Consequently, the development of small molecule inhibitors of CDK9 has emerged as a promising therapeutic strategy.

Discovery of this compound

This compound (CAS: 2246956-84-1) is a potent and selective inhibitor of CDK9. Its discovery was the result of efforts to identify novel chemical scaffolds with improved potency and selectivity for CDK9 over other members of the cyclin-dependent kinase family. The compound is also referred to as "example 2" in patent literature, specifically in patent application WO2018192027A1.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following diagram outlines the synthetic pathway.

Caption: Synthetic pathway of this compound.

Detailed Synthesis Protocol

The synthesis of this compound, as described in patent WO2018192027A1 (example 2), involves the following key steps:

-

Step 1: Synthesis of Intermediate 1. This step typically involves a coupling reaction, such as a Suzuki or Stille coupling, between a functionalized pyridine derivative (Starting Material A) and a thiazole derivative (Starting Material B) to form the core bi-aryl scaffold of the molecule.

-

Step 2: Functional Group Transformation of Intermediate 1. The coupled product from Step 1 undergoes further chemical modifications. This may include deprotection of protecting groups, or conversion of one functional group to another to prepare for the final coupling step.

-

Step 3: Final Coupling to Yield this compound. The modified intermediate is then coupled with a final building block, often an amine or another nucleophile, to introduce the side chain and yield the final product, this compound.

Disclaimer: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary information contained within patent WO2018192027A1 and is not fully reproduced here.

Biological Activity of this compound

This compound has been characterized as a highly potent and selective inhibitor of CDK9. Its biological activity has been assessed through various in vitro assays.

Kinase Inhibition Profile

The inhibitory activity of this compound against CDK9 and other kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK9 | 1.8 |

| CDK2 | 155 |

Table 1: Kinase inhibitory activity of this compound.

Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented in the following table.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 4.4 |

| HeLa-MaTu-ADR | Cervical Cancer | 5.3 |

| NCI-H460 | Lung Cancer | 9.2 |

| DU145 | Prostate Cancer | 4.5 |

| Caco-2 | Colorectal Cancer | 8.4 |

| B16F10 | Melanoma | 1.2 |

| A2780 | Ovarian Cancer | 1.2 |

| MOLM-13 | Acute Myeloid Leukemia | 2.0 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Mechanism of Action: CDK9 Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of CDK9, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation.

In-Depth Technical Guide to Cdk9-IN-1: A Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer and HIV infection. This technical guide provides a comprehensive overview of Cdk9-IN-1 (also known as CDK9-IN-1), a potent and selective small-molecule inhibitor of CDK9. This document details its chemical structure, physicochemical properties, biological activity, and includes detailed experimental protocols for its use in research settings. The information is intended to support researchers and drug development professionals in their exploration of CDK9 inhibition and the therapeutic potential of Cdk9-IN-1.

Chemical Structure and Properties

Cdk9-IN-1, with the CAS number 1415559-43-1, is a 4-aminophenyl derivative based on a (6-phenyl-pyrimidin-4-yl)-phenylamine scaffold. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of Cdk9-IN-1

| Property | Value | Reference |

| IUPAC Name | N-(5-((6-(3-(1,3-dioxoisoindolin-2-yl)phenyl)pyrimidin-4-yl)amino)-2-methylphenyl)methanesulfonamide | [1] |

| CAS Number | 1415559-43-1 | [2][3][4][5] |

| Molecular Formula | C₂₆H₂₁N₅O₄S | [2][3][4][5] |

| Molecular Weight | 499.54 g/mol | [2][3][4][5] |

| SMILES | CC1=CC=C(NC2=NC=NC(C3=CC(N4C(C(C=CC=C5)=C5C4=O)=O)=CC=C3)=C2)C=C1NS(C)(=O)=O | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (80 mg/mL) | [2][3] |

| Storage | Store at -20°C as a solid | [2][3][4] |

Biological Activity and Selectivity

Cdk9-IN-1 is a potent and highly selective ATP-competitive inhibitor of CDK9. Its primary mechanism of action is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Cdk9-IN-1 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a blockage of transcriptional elongation.[1]

Table 2: In Vitro Biological Activity of Cdk9-IN-1

| Target | IC₅₀ (nM) | Assay Type | Reference |

| CDK9/CycT1 | 39 | Kinase Assay | [2][4][5] |

| CDK1/CycB | >1000 | Kinase Assay | [1] |

| CDK2/CycE | >1000 | Kinase Assay | [1] |

| CDK3/CycE | >1000 | Kinase Assay | [1] |

| CDK4/CycD1 | >100 (at least 10-fold selective over CDK9) | Kinase Assay | [6] |

| CDK5/p35 | >1000 | Kinase Assay | [1] |

| CDK6/CycD1 | >1000 | Kinase Assay | [1] |

| CDK7/CycH | >1000 | Kinase Assay | [1] |

The high selectivity of Cdk9-IN-1 for CDK9 over other cyclin-dependent kinases makes it a valuable tool for specifically probing the function of CDK9 in various biological processes.

Signaling Pathways and Experimental Workflows

CDK9-Mediated Transcriptional Elongation

CDK9, as the catalytic subunit of P-TEFb, plays a pivotal role in the transition from abortive to productive transcriptional elongation. The following diagram illustrates this fundamental signaling pathway.

Experimental Workflow for Evaluating Cdk9-IN-1

A typical workflow for characterizing the in vitro activity of Cdk9-IN-1 involves a series of biochemical and cell-based assays.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of Cdk9-IN-1. These are based on established methodologies for CDK9 inhibitors.

CDK9/Cyclin T1 Kinase Assay (Luminescent)

This protocol is adapted from a generic luminescent kinase assay format, such as the Kinase-Glo™ assay, to determine the IC₅₀ of Cdk9-IN-1.[7]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

CDK Substrate Peptide (e.g., a peptide derived from the RNAPII CTD)

-

ATP

-

Cdk9-IN-1 (dissolved in DMSO)

-

Kinase-Glo™ Max Reagent

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of Cdk9-IN-1:

-

Prepare a 10 mM stock solution of Cdk9-IN-1 in 100% DMSO.

-

Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute each concentration 1:100 in Kinase Assay Buffer to create a 10X working solution of the inhibitor.

-

-

Set up the kinase reaction:

-

In a white assay plate, add 5 µL of the 10X Cdk9-IN-1 dilution to the appropriate wells.

-

For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1% DMSO in Kinase Assay Buffer.

-

Prepare a master mix containing CDK9/Cyclin T1 enzyme and substrate peptide in Kinase Assay Buffer.

-

Add 20 µL of the enzyme/substrate master mix to each well, except for the negative control wells. Add 20 µL of Kinase Assay Buffer with substrate to the negative control wells.

-

Prepare a 2.5X ATP solution in Kinase Assay Buffer.

-

Initiate the reaction by adding 25 µL of the ATP solution to all wells. The final reaction volume should be 50 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Equilibrate the Kinase-Glo™ Max Reagent to room temperature.

-

Add 50 µL of the Kinase-Glo™ Max Reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity) and calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Human cell line of interest (e.g., a cancer cell line known to be sensitive to transcriptional inhibitors)

-

Complete cell culture medium

-

Cdk9-IN-1 (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates suitable for cell culture

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of Cdk9-IN-1 in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cdk9-IN-1. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

-

Western Blot for Phospho-RNA Polymerase II

This protocol is used to assess the target engagement of Cdk9-IN-1 in cells by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a direct substrate of CDK9.

Materials:

-

Human cell line of interest

-

Cdk9-IN-1

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and an anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Cdk9-IN-1 for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-RNAPII (Ser2) signal to the total RNAPII and/or the loading control to determine the effect of Cdk9-IN-1 on its target.

-

Conclusion

Cdk9-IN-1 is a valuable research tool for studying the biological roles of CDK9. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays to investigate the consequences of CDK9 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further investigations into its pharmacokinetic properties and in vivo efficacy are warranted to fully explore its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. abmole.com [abmole.com]

- 3. CDK9-IN-1 | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CDK9-IN-1|cas 1415559-43-1|DC Chemicals [dcchemicals.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Cdk9-IN-9: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of Cdk9-IN-9, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery, as it informs on-target efficacy and potential off-target liabilities. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Target Selectivity Profile of this compound

This compound has been identified as a potent and selective inhibitor of CDK9.[1][2][3] Its primary mechanism of action is the inhibition of the CDK9/cyclin T complex, a key regulator of transcriptional elongation.[4][5] The inhibitory activity of this compound is most pronounced against CDK9, with significantly less activity against other kinases, such as CDK2, indicating a favorable selectivity profile.

Quantitative Inhibitory Activity

The following table summarizes the known half-maximal inhibitory concentrations (IC50) for this compound against its primary target and a common off-target.

| Target | IC50 (nM) | Fold Selectivity (vs. CDK9) |

| CDK9 | 1.8 | 1x |

| CDK2 | 155 | ~86x |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols: Determining Kinase Inhibition (IC50)

The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. A common method is a biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Generalized Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a purified kinase, such as CDK9/cyclin T, using a luminescence-based ATP detection method (e.g., Kinase-Glo™).

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.

- ATP Solution: Prepare a stock solution of ATP at a concentration relevant to the kinase being assayed (e.g., at or near the Km for ATP).

- Substrate Solution: Prepare a solution of the appropriate substrate for the kinase. For CDK9, a peptide substrate is often used.

- Kinase Aliquots: Prepare aliquots of the purified kinase (e.g., CDK9/cyclin T1) at a concentration determined by a prior kinase titration to yield a robust signal.

- Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution plate in the kinase buffer to minimize DMSO concentration in the final reaction (typically ≤1%).

- Detection Reagent: Use a commercial ADP-Glo™ or Kinase-Glo™ reagent, which measures the amount of ADP produced or remaining ATP, respectively.

2. Assay Procedure:

- Dispense a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO) into the wells of a 384-well plate.

- Add the kinase and substrate mixture to the wells.

- Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically small (e.g., 10-25 µL).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).

- Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.

- Allow the luminescence signal to stabilize (e.g., 15-30 minutes at room temperature).

- Read the luminescence on a plate reader.

3. Data Analysis:

- Subtract the background luminescence (from "no kinase" control wells) from all experimental wells.

- Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" as 0% activity.

- Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizations: Pathways and Workflows

CDK9 Signaling Pathway in Transcriptional Elongation

Caption: The CDK9 signaling pathway in transcriptional regulation.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: A typical workflow for determining kinase inhibitor selectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Determination of Human Cyclin Dependent Kinase (CDK)-9 Interactome Identifies Novel Functions in RNA Splicing Mediated by the DEAD Box (DDX)-5/17 RNA Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-9: A Technical Guide to a Selective CDK Family Member Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. This technical guide provides an in-depth overview of Cdk9-IN-9, a potent and selective inhibitor of CDK9. We present a comprehensive analysis of its inhibitory profile against other CDK family members, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action within relevant signaling pathways. The data and protocols compiled herein are intended to serve as a valuable resource for researchers investigating CDK9 biology and developing novel therapeutics targeting this kinase.

Introduction to CDK9 and Its Role in Disease

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription.[1][2] CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II), an event that is crucial for releasing paused RNAP II from promoter-proximal regions and enabling productive transcriptional elongation.

Dysregulation of CDK9 activity has been implicated in various diseases, most notably cancer. Many cancer cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC) for their survival and proliferation.[1] By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This dependency makes CDK9 an attractive therapeutic target.

This compound: An Overview

This compound is a potent and highly selective inhibitor of CDK9. While the exact chemical structure is not publicly disclosed, available data points to a compound referred to as "i-CDK9" which exhibits strong inhibitory activity against CDK9. For the purpose of this guide, we will refer to the available data for i-CDK9. Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its key substrates and halting transcriptional elongation.

Quantitative Inhibition Profile of this compound (i-CDK9)

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound (i-CDK9) has been characterized for its inhibitory activity against a panel of CDK family members. The following table summarizes the available IC50 data.

| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9 |

| CDK9/CycT1 | < 0.0004 | - |

| CDK1/CycB | > 0.24 | > 600 |

| CDK2/CycA | > 0.24 | > 600 |

| CDK4/CycD1 | > 0.24 | > 600 |

| CDK7/CycH/MAT1 | > 0.24 | > 600 |

| CDK8/CycC | > 0.24 | > 600 |

Data derived from in vitro AlphaScreen-based kinase assay for i-CDK9.

Signaling Pathway and Mechanism of Action

CDK9 plays a central role in the regulation of transcription. The following diagram illustrates the CDK9 signaling pathway and the point of intervention by this compound.

Caption: CDK9 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CDK9 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ Alexa Fluor® 647 ADP Tracer

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., a generic serine/threonine peptide)

-

This compound (or test compound)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Add 2.5 µL of the diluted inhibitor to the assay plate wells.

-

Prepare the kinase/substrate mixture by diluting recombinant CDK9/Cyclin T1 and the substrate peptide in kinase buffer.

-

Prepare the ATP solution in kinase buffer.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Caption: In Vitro Kinase Assay Workflow.

Cellular Assay: Western Blot for RNA Polymerase II Serine 2 Phosphorylation

This assay assesses the ability of this compound to inhibit CDK9 activity within a cellular context by measuring the phosphorylation status of its primary substrate, RNAP II.

Materials:

-

Cancer cell line (e.g., HeLa, MOLM-13)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2, 4, 6 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated RNAP II levels to total RNAP II and the loading control.

Logical Relationships and Selectivity

The following diagram illustrates the logical relationship between this compound's high selectivity and its targeted biological effect.

Caption: this compound Selectivity and Downstream Effects.

Conclusion

This compound (i-CDK9) represents a highly selective and potent tool for the investigation of CDK9 function and a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to specifically inhibit CDK9 over other CDK family members offers the potential for a wider therapeutic window and reduced off-target toxicities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further characterize this and other CDK9 inhibitors. Further studies are warranted to fully elucidate the preclinical and clinical potential of this compound in various cancer models.

References

The Disruption of P-TEFb: A Technical Guide to the Effects of Cdk9-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positive transcription elongation factor b (P-TEFb) complex, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner, typically Cyclin T1, is a critical regulator of eukaryotic gene expression. Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing paused RNAPII and enabling productive transcription elongation. Dysregulation of P-TEFb activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Cdk9-IN-9, a potent and selective inhibitor of CDK9, and its impact on the P-TEFb complex. We will detail its mechanism of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its characterization.

Introduction to the P-TEFb Complex

The P-TEFb complex is a central player in the control of gene transcription. After initiation, RNA Polymerase II often pauses promoter-proximally, a key checkpoint in gene expression. The kinase activity of CDK9 within the P-TEFb complex is essential to overcome this pausing. P-TEFb phosphorylates the serine 2 residue of the RNAPII C-terminal domain (CTD) heptapeptide repeats, as well as the negative elongation factors, DSIF and NELF. This cascade of phosphorylation events leads to a conformational change in the elongation complex, releasing the pause and allowing for the synthesis of full-length messenger RNA. Given its crucial role in transcribing many short-lived anti-apoptotic proteins and oncogenes, such as MCL-1 and c-MYC, the P-TEFb complex is a key therapeutic target in oncology.

This compound: A Potent and Selective Inhibitor of the P-TEFb Complex

This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates and inhibiting P-TEFb-mediated transcription elongation.

Chemical Properties

The chemical structure of this compound is N-(5-((6-(3-(1,3-dioxoisoindolin-2-yl)phenyl)pyrimidin-4-yl)amino)-2-methylphenyl)methanesulfonamide. Its molecular formula is C26H21N5O4S, and it has a molecular weight of 499.54 g/mol .[1][2][3]

Quantitative Inhibitory Activity

This compound demonstrates high potency and selectivity for CDK9. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against the CDK9/Cyclin T1 complex.[4] Its selectivity is highlighted by a significantly higher IC50 value of 155 nM against CDK2, indicating an 86-fold greater potency for CDK9.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. The IC50 values for cell proliferation are summarized in the table below.[4]

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 4.4 |

| HeLa-MaTu-ADR | Cervical Cancer (Resistant) | 5.3 |

| NCI-H460 | Non-Small Cell Lung Cancer | 9.2 |

| DU145 | Prostate Cancer | 4.5 |

| Caco-2 | Colorectal Cancer | 8.4 |

| B16F10 | Melanoma | 1.2 |

| A2780 | Ovarian Cancer | 1.2 |

| MOLM-13 | Acute Myeloid Leukemia | 2.0 |

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the kinase activity of the P-TEFb complex. This leads to a cascade of downstream events that ultimately halt transcription elongation and induce apoptosis in cancer cells.

Inhibition of RNAPII Phosphorylation

The primary mechanism of action of this compound is the inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain at the Serine 2 position (p-RNAPII-Ser2). This phosphorylation event is a critical step for the transition from paused to productive transcription elongation. By blocking this, this compound effectively stalls RNAPII at the promoter-proximal region.

References

Cdk9-IN-9 as a chemical probe for CDK9 function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it an attractive therapeutic target. Chemical probes are essential tools for dissecting the biological functions of proteins like CDK9 and for validating their therapeutic potential. This technical guide provides an in-depth overview of Cdk9-IN-9, a potent and selective chemical probe for interrogating CDK9 function.

This compound: Biochemical and Cellular Activity

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK9. Its efficacy and selectivity have been characterized through various biochemical and cellular assays.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against CDK9 and the closely related kinase CDK2.

| Target | IC50 (nM) | Assay Conditions | Source |

| CDK9 | 1.8 | Not Specified | [1] |

| CDK2 | 155 | Not Specified | [1] |

Note: The assay conditions for the IC50 values were not specified in the available source. Researchers should consider this when interpreting the data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline generalized methodologies for key experiments used to characterize CDK9 inhibitors like this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like radioactive labeling (e.g., with [γ-³²P]ATP) or fluorescence-based detection (e.g., ADP-Glo™, HTRF®).

Generalized Protocol (ADP-Glo™ Kinase Assay):

-

Reagents and Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)

-

ATP

-

This compound (at various concentrations)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a multi-well plate, add the CDK9/Cyclin T1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Western Blot for Phospho-Serine 2 on RNA Polymerase II

Objective: To assess the ability of this compound to inhibit CDK9 activity in a cellular context.

Principle: CDK9 phosphorylates the serine 2 residue (Ser2) of the C-terminal domain (CTD) of RNA Polymerase II. A reduction in the level of phosphorylated Ser2 (p-Ser2) in cells treated with an inhibitor indicates target engagement and functional inhibition of CDK9.

Generalized Protocol:

-

Reagents and Materials:

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK9 inhibition)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II (total)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Ser2 RNA Pol II overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total RNA Polymerase II and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-Ser2, total RNA Pol II, and the loading control.

-

Normalize the p-Ser2 signal to the total RNA Pol II signal and/or the loading control.

-

Compare the normalized p-Ser2 levels in treated versus untreated cells to determine the dose-dependent effect of this compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which CDK9 is involved can aid in understanding the mechanism of action of this compound and in designing experiments.

CDK9-Mediated Transcriptional Elongation Pathway

The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.

Experimental Workflow for Characterizing a CDK9 Chemical Probe

The following diagram outlines a typical workflow for the discovery and validation of a chemical probe for CDK9.

Conclusion

This compound serves as a valuable tool for researchers investigating the multifaceted roles of CDK9 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting CDK9-dependent signaling pathways and for validating CDK9 as a therapeutic target. The experimental protocols and workflows provided in this guide offer a framework for the effective use and characterization of this compound and other similar chemical probes in a research setting. As with any chemical probe, it is crucial for researchers to perform appropriate control experiments and to consider the potential for off-target effects in their experimental design and data interpretation. Further detailed characterization of this compound in peer-reviewed literature will be essential to fully realize its potential as a standard chemical probe for the scientific community.

References

Cdk9-IN-9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cdk9-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines its chemical properties, biological activity, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2246956-84-1[1] |

| Molecular Formula | C₂₂H₂₃F₂N₅O₂S[1][2] |

| Molecular Weight | 459.51 g/mol [1][2] |

Biological Activity and Selectivity

This compound is a highly potent and selective inhibitor of CDK9, a key regulator of transcriptional elongation. Its inhibitory activity has been quantified against CDK9 and other kinases, demonstrating significant selectivity. Furthermore, its anti-proliferative effects have been documented across various cancer cell lines.

| Target / Cell Line | IC₅₀ (nM) |

| CDK9 | 1.8 |

| CDK2 | 155 |

| HeLa | 4.4 |

| HeLa-MaTu-ADR | 5.3 |

| NCI-H460 | 9.2 |

| DU145 | 4.5 |

| Caco-2 | 8.4 |

| B16F10 | 1.2 |

| A2780 | 1.2 |

| MOLM-13 | 2.0 |

CDK9 Signaling Pathway

CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors such as DSIF and NELF. This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcription of downstream genes, including many proto-oncogenes and anti-apoptotic proteins. The activity of CDK9 is itself regulated by other kinases, such as CDK7, and phosphatases.

Experimental Workflow for this compound Evaluation

The evaluation of a CDK9 inhibitor like this compound typically follows a multi-step process, starting from in vitro biochemical assays to more complex cell-based and in vivo models. This workflow is designed to characterize the inhibitor's potency, selectivity, cellular effects, and potential therapeutic efficacy.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC₅₀ value of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Further dilute the compound in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay

Objective: To determine the anti-proliferative IC₅₀ of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of RNAPII and the expression of downstream target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-c-Myc, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

References

Cdk9-IN-9: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Potent and Selective CDK9 Inhibitor

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating gene transcription. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is essential for the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II and other negative elongation factors.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, which are often addicted to the continuous transcription of short-lived anti-apoptotic and pro-survival proteins.[1][3] Cdk9-IN-9 is a potent and selective inhibitor of CDK9, showing promise as a valuable tool for basic research and as a potential starting point for the development of novel therapeutics.[4]

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, catering to the needs of the research community. The compound is typically supplied as a solid powder with purity levels generally exceeding 97%. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Product Number | Purity | Formulation |

| MedchemExpress | HY-130001 | >98% | Solid |

| TargetMol | T60619 (related compound) | >98% | Solid |

| AOBIOUS | AT60619 (related compound) | 98% by HPLC | Solid |

| Selleck Chemicals | S8783 (related compound) | >98% | Solid |

Note: Cdk9-IN-15 and JSH-150 are structurally related to or share the same core as this compound and are often used in similar research contexts.

Quantitative Data

This compound exhibits high potency against its primary target, CDK9, and displays selectivity over other cyclin-dependent kinases. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound | CDK9 | 1.8 | [4] |

| CDK2 | 155 | [4] | |

| Cdk9-IN-11 | CDK9 | Potent inhibitor | [5] |

| MC180295 | CDK9 | 5 | [6] |

| AZD4573 | CDK9 | <4 | [6] |

| Enitociclib | CDK9 | 3 | [6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.4 | [4] |

| HeLa-MaTu-ADR | Cervical Cancer | 5.3 | [4] |

| NCI-H460 | Lung Cancer | 9.2 | [4] |

| DU145 | Prostate Cancer | 4.5 | [4] |

| Caco-2 | Colorectal Cancer | 8.4 | [4] |

| B16F10 | Melanoma | 1.2 | [4] |

| A2780 | Ovarian Cancer | 1.2 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 2.0 | [4] |

Signaling Pathways

CDK9, in complex with its regulatory partners (primarily Cyclin T1, T2a, T2b, or K), forms the active P-TEFb complex.[1] This complex is a crucial regulator of transcription elongation. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex.[2] Various cellular signals can trigger the release and activation of P-TEFb. Once active, P-TEFb phosphorylates the serine 2 residue of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as the negative elongation factors DSIF and NELF. This phosphorylation event overcomes promoter-proximal pausing and allows for productive transcription elongation of downstream genes, including many oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[1]

Experimental Protocols

The following are representative protocols for key experiments involving CDK9 inhibitors like this compound. These should be adapted and optimized based on the specific cell lines and experimental conditions.

Western Blot Analysis for CDK9 Target Engagement

This protocol is designed to assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2, a direct downstream target of CDK9.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MOLM-13) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-RNAPII (Ser2)

-

Rabbit anti-total RNAPII

-

Rabbit anti-CDK9

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an appropriate imaging system.

Cell Viability Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model

While specific in vivo data for this compound is limited in the public domain, the following provides a general protocol for evaluating the efficacy of a CDK9 inhibitor in a mouse xenograft model, based on studies with similar compounds.[7][8]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for pSer2-RNAPII, to confirm target engagement in vivo.

Disclaimer: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

This technical guide provides a comprehensive overview of this compound, its commercial availability, biological activity, and its role in the CDK9 signaling pathway. The provided experimental protocols serve as a starting point for researchers to investigate the effects of this potent and selective inhibitor in their own experimental systems. As research in this area continues to evolve, the utility of this compound as a tool to probe the biology of transcription and as a potential therapeutic agent is likely to expand.

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of the Selective CDK9 Inhibitor MC180295

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[1] Dysregulation of CDK9 activity is a hallmark of various malignancies, including both hematological cancers and solid tumors, where it drives the expression of short-lived anti-apoptotic proteins and oncogenes crucial for tumor cell survival.[3][4]

This technical guide provides a comprehensive review of MC180295, a novel, potent, and highly selective small-molecule inhibitor of CDK9.[5][6][7][8][9] Developed through a phenotype-based screen, MC180295 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines and preclinical in vivo models.[5][10] This document will detail the quantitative biochemical and cellular data, experimental protocols, and the underlying signaling pathways associated with MC180295, serving as a valuable resource for researchers in the field of cancer biology and drug discovery.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MC180295

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MC180295 against a panel of cyclin-dependent kinases, demonstrating its high potency and selectivity for CDK9.

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9/cyclin T1) |

| CDK9/cyclin T1 | 3-12 [5] | 1 |

| CDK1/cyclin B | 138[7] | ~11.5 - 46 |

| CDK2/cyclin A | 233[7] | ~19.4 - 77.7 |

| CDK2/cyclin E | 367[7] | ~30.6 - 122.3 |

| CDK3/cyclin E | 399[7] | ~33.3 - 133 |

| CDK4/cyclin D | 112[7] | ~9.3 - 37.3 |

| CDK5/p25 | 186[7] | ~15.5 - 62 |

| CDK5/p35 | 159[7] | ~13.3 - 53 |

| CDK6/cyclin D3 | 712[7] | ~59.3 - 237.3 |

| CDK7/cyclin H/MAT1 | 555[7] | ~46.3 - 185 |

Data compiled from multiple independent assays.[5][7]

Table 2: In Vitro Anti-proliferative Activity of MC180295 in Cancer Cell Lines

MC180295 exhibits potent anti-proliferative activity across a diverse panel of human cancer cell lines. The median IC50 was 171 nM across 46 cell lines.[5][6] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[5]

| Cancer Type | Cell Line | IC50 (nM) |

| Leukemia (AML) | MV4-11 | < 100[5] |

| MOLM-13 | < 100[5] | |

| THP-1 | < 100[5] | |

| Colon Cancer | SW48 | ~200[7] |

| Melanoma | A375 | ~250[5] |

| Bladder Cancer | T24 | ~300[5] |

| Prostate Cancer | PC3 | ~400[5] |

| Breast Cancer | MCF7 | ~500[5] |

Representative IC50 values are shown. For a complete list, refer to the source material.[5]

Table 3: Pharmacokinetic Properties of MC180295

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Mouse | IV | 1 | ~1000 | 0.08 | ~500 |

| Oral | 2.5 | ~200 | 0.5 | ~400 | |

| IP | 10 | ~2500 | 0.5 | ~7000 | |

| Rat | IV | 1 | ~800 | 0.08 | ~600 |

Data extracted from graphical representations in the source material.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the IC50 values of MC180295 against various CDKs, a standard in vitro kinase assay is performed.

-

Reaction Setup: The kinase reactions are set up in a buffer containing the specific CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.

-

Inhibitor Addition: MC180295 is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is included.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data are normalized to the controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of MC180295 on cancer cell lines are assessed using a colorimetric assay like the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of MC180295. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

The in vivo efficacy of MC180295 is evaluated in mouse xenograft models.

-

Cell Line Preparation: A human cancer cell line (e.g., MV4-11 for leukemia or SW48 for colon cancer) is cultured and harvested.[5] For some models, cells are engineered to express luciferase for bioluminescence imaging.[5]

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.[5]

-

Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^5 MV4-11 cells) are injected into the mice, either intravenously (for leukemia models) or subcutaneously (for solid tumor models).[5]

-

Treatment Regimen: Once tumors are established (e.g., 4 days post-injection), mice are randomized into treatment and control groups.[5] MC180295 is formulated in a suitable vehicle (e.g., a mixture of NMP, Captisol®, PEG-400, and saline) and administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 20 mg/kg, every other day).[5][7] The control group receives the vehicle only.

-

Monitoring: Tumor growth is monitored regularly. For subcutaneous tumors, this is done by measuring tumor volume with calipers. For disseminated tumors like leukemia, tumor burden is monitored by bioluminescence imaging.[5] Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods like the log-rank (Mantel-Cox) test.[5]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a central kinase in the regulation of transcription elongation. It forms the catalytic core of the P-TEFb complex. The diagram below illustrates the canonical CDK9 signaling pathway.

Caption: Canonical CDK9 signaling pathway in transcriptional elongation and its inhibition by MC180295.

Epigenetic Regulation by CDK9 and MC180295

Recent studies have unveiled a role for CDK9 in epigenetic gene silencing through the phosphorylation of the SWI/SNF chromatin remodeler, BRG1.[12] Inhibition of CDK9 by MC180295 can reverse this process.

Caption: MC180295 mechanism in reversing CDK9-mediated epigenetic silencing.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a CDK9 inhibitor like MC180295.

Caption: A streamlined workflow for the preclinical evaluation of a CDK9 inhibitor.

References

- 1. news-medical.net [news-medical.net]

- 2. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]